Product packaging for 5-Bromo-2,3-dimethyl-2H-indazole(Cat. No.:CAS No. 878064-16-5)

5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461
CAS No.: 878064-16-5
M. Wt: 225.08 g/mol
InChI Key: USVKOVKNBREERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2,3-dimethyl-2H-indazole (CAS 878064-16-5) is a brominated indazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C 9 H 9 BrN 2 and a molecular weight of 225.09, this compound is a solid that should be stored sealed in a dry, room temperature environment . The indazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Indazole-containing derivatives have been extensively studied and incorporated into compounds exhibiting antitumor, anti-inflammatory, antimicrobial, and anti-HIV activities . Specifically, this brominated analog is of significant value as a synthetic intermediate. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse library of novel compounds for biological screening . In a research context, this compound is particularly valuable for the development of potential protein-tyrosine kinase inhibitors, which are a major class of antineoplastic agents due to their role in regulating cell proliferation and signal transduction pathways . It is supplied as a research chemical and is intended for laboratory research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1279461 5-Bromo-2,3-dimethyl-2H-indazole CAS No. 878064-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKOVKNBREERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467624
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878064-16-5
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Bromo 2,3 Dimethyl 2h Indazole and Its Derivatives

Strategies for Regioselective 2H-Indazole Synthesis

The regioselective synthesis of 2H-indazoles is a fundamental challenge in heterocyclic chemistry, as direct alkylation or arylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. acs.org To overcome this, several catalytic and mediated cyclization reactions have been developed to ensure the selective formation of the 2H-indazole isomer.

Copper-Catalyzed Approaches to 2H-Indazoles

Copper catalysis has emerged as a powerful tool for the regioselective synthesis of 2H-indazoles. One notable method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where a copper catalyst is instrumental in the formation of both C-N and N-N bonds. acs.orgthieme-connect.com This approach is valued for its broad substrate scope and tolerance of various functional groups. acs.org Specifically, the use of copper(I) iodide (CuI) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand has been identified as an effective combination, providing good yields of the desired 2H-indazoles. acs.orgthieme-connect.com Mechanistic studies suggest the reaction proceeds through the formation of an imine, followed by copper-catalyzed azide substitution and subsequent cyclization. acs.org

Another copper-catalyzed approach involves the C-N cross-coupling of 1H-indazoles with diaryliodonium salts, catalyzed by copper(I) chloride (CuCl), which affords 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org Furthermore, copper(II) triflate has been shown to promote the selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org A novel intramolecular copper-catalyzed cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.gov This method offers advantages such as the use of catalytic amounts of copper and shorter reaction times. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 2H-Indazoles

Catalyst/LigandStarting MaterialsProduct TypeKey Features
CuI/TMEDA2-Bromobenzaldehydes, primary amines, sodium azide2-Substituted-2H-indazolesOne-pot, three-component reaction. acs.orgthieme-connect.com
CuCl1H-Indazoles, diaryliodonium salts2-Substituted-2H-indazolesComplete N2-regiocontrol. rsc.org
Cu(OTf)₂1H-Indazoles, alkyl 2,2,2-trichloroacetimidates2-Alkyl-2H-indazolesSelective N2-alkylation. organic-chemistry.org
Copper Catalyst2-Alkynylazobenzenes3-Alkenyl-2H-indazolesIntramolecular cyclization. nih.gov

Palladium-Catalyzed Synthesis of 2H-Indazoles

Palladium catalysis offers another effective avenue for the regioselective synthesis of 2H-indazoles. A notable method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govacs.org The combination of palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and sodium tert-butoxide (tBuONa) has proven to be a successful catalytic system for this transformation, accommodating a wide range of substrates with both electron-donating and electron-withdrawing groups. nih.govacs.org This strategy constructs the 2H-indazole scaffold through the formation of the N(1)–C(7a) bond. acs.org

A direct and operationally simple palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines has also been developed. acs.org This method utilizes cesium carbonate (Cs₂CO₃) as the base and tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄) as the ligand to afford 2-aryl-substituted 2H-indazoles in a single step. acs.org The reaction proceeds via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and subsequent oxidation. acs.org

Table 2: Palladium-Catalyzed Approaches to 2H-Indazoles

Catalyst/Ligand/BaseStarting MaterialsProduct TypeKey Features
Pd(OAc)₂/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazolesIntramolecular amination. nih.govacs.org
Pd catalyst/t-Bu₃PHBF₄/Cs₂CO₃2-Bromobenzyl bromides, arylhydrazines2-Aryl-substituted 2H-indazolesOne-step synthesis. acs.org

Organophosphorus-Mediated Reductive Cyclization for 2H-Indazole Formation

Organophosphorus reagents provide a mild and efficient method for the synthesis of 2H-indazoles through reductive cyclization. A one-pot condensation followed by a Cadogan reductive cyclization of ortho-nitrobenzaldehydes with amines is a prominent example. acs.orgorganic-chemistry.org This reaction is effectively promoted by tri-n-butylphosphine, which acts as the reducing agent. acs.orgorganic-chemistry.orgacs.org The process is operationally simple and proceeds under mild conditions, typically in isopropanol (B130326) at 80°C, to yield a variety of substituted 2H-indazoles. organic-chemistry.org This method avoids the need for isolating the intermediate ortho-imino-nitrobenzene substrates. acs.orgorganic-chemistry.org

A related approach utilizes a phospholene-mediated N-N bond formation in a one-pot strategy. nih.govmdc-berlin.de By employing a catalytic amount of phospholene oxide and using organosilanes as reductants to recycle the phosphine (B1218219) oxide, this method provides a direct route to 2H-indazoles from functionalized 2-nitrobenzaldehydes and primary amines. nih.govmdc-berlin.de Triphenylphosphine has also been used in a modification of the Cadogan reaction for the reductive cyclization of 2-nitrobiphenyls to carbazoles, a reaction principle that can be extended to the synthesis of other N-heterocycles. nih.gov

Introduction of Halogen Substituents (Bromination at C5 Position)

The introduction of a bromine atom at the C5 position of the 2,3-dimethyl-2H-indazole scaffold is a key step in the synthesis of the target compound. This functionalization is typically achieved after the formation of the indazole ring system.

Selective Bromination Techniques for Indazole Scaffolds

The regioselective halogenation of indazoles is crucial for their further functionalization. While various methods exist for the bromination of the indazole core, achieving selectivity at the C5 position is paramount. Metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), has been reported to be an efficient method for C-H direct halogenation. nih.govrsc.org By carefully tuning the reaction conditions, mono- and poly-halogenated products can be obtained with high selectivity. nih.gov For instance, the reaction of 2-phenyl-2H-indazole with NBS can be controlled to achieve monobromination. nih.govrsc.org The choice of solvent, such as ethanol (B145695) or water, and the reaction temperature can influence the outcome and selectivity of the bromination. nih.govrsc.org

Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has been shown to be a rapid and efficient method for the C3-bromination of indazoles. nih.govrsc.orgresearchgate.net While this highlights the reactivity of the C3 position, it also underscores the need for specific conditions to direct bromination to other positions like C5. The electronic properties of substituents on the indazole ring can influence the site of electrophilic substitution. nih.gov

For the synthesis of 5-bromo-2,3-dimethyl-2H-indazole, a common strategy involves the N2-methylation of a pre-brominated indazole precursor, such as 5-bromo-1H-indazole, using a base like sodium hydride and a methylating agent like methyl iodide in an anhydrous solvent such as DMF. chemicalbook.com

Utilizing Bromine as a Strategic Building Block for Further Derivatization

The bromine atom at the C5 position of the indazole ring is not merely a static substituent but serves as a versatile functional handle for a wide array of subsequent chemical transformations. Bromoaryl compounds are valuable intermediates in organic synthesis, particularly as precursors for cross-coupling reactions. nih.gov The C-Br bond can be readily converted into C-C, C-N, and C-O bonds, allowing for the introduction of diverse molecular fragments.

For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which allows for the introduction of aryl or heteroaryl groups. nih.govrsc.org This is a powerful strategy for building molecular complexity and accessing a broad range of derivatives with potentially enhanced biological activities or material properties. The synthesis of various indazole derivatives as anti-cancer agents has utilized Suzuki coupling of bromo-indazoles with boronic acid pinacol (B44631) esters. rsc.org

Furthermore, the bromine substituent can be used in the synthesis of more complex heterocyclic systems. The ability to selectively functionalize the C5 position through its bromo-derivative opens up avenues for creating novel indazole-based compounds for applications in medicinal chemistry and materials science. guidechem.com

Alkylation Strategies for N2 and C3 Methylation in 2H-Indazole Systems

The selective introduction of methyl groups at the N2 and C3 positions of the 2H-indazole core is a significant synthetic challenge. Direct alkylation of the indazole ring often results in a mixture of N1 and N2 substituted products, making regioselective methods highly valuable.

Regioselective N2-Alkylation of Indazole Precursors

Achieving selective N2-alkylation is crucial for synthesizing compounds like this compound. Several strategies have been developed to control the regioselectivity of this reaction.

One approach involves the use of specific catalysts and reaction conditions. For instance, TfOH-catalyzed N2-alkylation of indazoles with diazo compounds has been shown to provide N2-alkylated products in good to excellent yields with high regioselectivity. This metal-free system offers an advantage over traditional metal- and base-catalyzed methods. Similarly, either trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates as alkylating agents.

The nature of the substituents on the indazole ring can also direct the alkylation. For example, indazoles with electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, exhibit excellent N2 regioselectivity (≥ 96%). Mitsunobu conditions have also been shown to favor the formation of the N2-alkylated regioisomer.

A study on the regioselective alkylation of 3-methyl-6-nitro-1H-indazole using trimethyl orthoformate in the presence of sulfuric acid demonstrated a method for regioselective methylation at the N2 position. The proposed mechanism involves the initial protonation at the more basic N2 nitrogen, followed by reaction with the alkylating agent and subsequent intramolecular rearrangement to yield the 2-methyl-2H-indazole.

The choice of base and solvent can also influence the

Biological Activities and Pharmacological Potential of 5 Bromo 2,3 Dimethyl 2h Indazole Analogs

Anticancer and Antiproliferative Activities

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs, including Axitinib and Pazopanib. researchgate.net Analogs of 5-Bromo-2,3-dimethyl-2H-indazole are part of a broader class of compounds that have been extensively investigated for their potential to combat cancer through various mechanisms. researchgate.net

Inhibition of Tyrosine Kinase Signaling Pathways

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer therapies. While direct studies on this compound are limited, research on its analogs points towards the inhibition of tyrosine kinase pathways as a potential mechanism of action.

For instance, a series of synthesized indazole derivatives was predicted to target certain tyrosine kinases using the Swiss Target Prediction tool. nih.gov Further investigation into 1-benzyl-5-bromoindolin-2-one derivatives, which share a bromo-substituted heterocyclic core, identified potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. nih.gov Specifically, compounds 7c and 7d in that study showed significant VEGFR-2 inhibition with IC50 values of 0.728 µM and 0.503 µM, respectively. nih.gov This suggests that the broader family of bromo-indazole analogs may exert their anticancer effects by disrupting critical signaling pathways driven by tyrosine kinases.

Effects on Cell Proliferation and Apoptosis

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells and induce programmed cell death, or apoptosis. Several analogs of this compound have demonstrated significant effects in these areas.

One potent indazole derivative, compound 2f, was shown to inhibit the proliferation and colony formation of the 4T1 breast cancer cell line. nih.govresearchgate.net This compound was found to dose-dependently promote apoptosis. nih.govresearchgate.net The mechanism behind this pro-apoptotic effect was linked to the upregulation of key apoptotic proteins, including cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes a cell towards apoptosis. Furthermore, treatment with compound 2f led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in 4T1 cells, which are also events that can trigger the apoptotic cascade. nih.govresearchgate.net

Similarly, another study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (compound 7d) found that it arrested the cell cycle at the G2/M phase and significantly increased the number of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov This compound also modulated apoptotic markers by downregulating Bcl-2 by 4.9-fold and upregulating Bax by 79.2-fold compared to the control in MCF-7 cells. nih.gov

Efficacy Against Specific Cancer Cell Lines

The anticancer potential of indazole analogs has been tested against a wide array of human cancer cell lines. The National Cancer Institute (NCI) has screened various compounds, providing valuable data on their spectrum of activity. mdpi.comsemanticscholar.org

One study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a bromophenyl feature, demonstrated significant growth inhibition against several cancer cell lines at a 10 µM concentration. mdpi.comsemanticscholar.org Compound 4i, which features a 2,6-dimethyl substitution, emerged as a particularly promising agent. mdpi.comsemanticscholar.org Another compound from the same series, 4e, showed the highest sensitivity against the CNS cancer cell line SNB-75. mdpi.comsemanticscholar.org

Another series of indazole derivatives also showed broad antiproliferative activity. Compound 2f, for example, displayed potent inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govresearchgate.net It was particularly effective against 4T1, HepG2, and MCF-7 cells. nih.gov

Efficacy of Indazole Analogs Against Specific Cancer Cell Lines
CompoundCancer Cell LineActivity MetricResultReference
Compound 4iSNB-75 (CNS Cancer)PGI38.94% mdpi.comsemanticscholar.org
Compound 4iUO-31 (Renal Cancer)PGI30.14% mdpi.comsemanticscholar.org
Compound 4iCCRF-CEM (Leukemia)PGI26.92% mdpi.comsemanticscholar.org
Compound 4iEKVX (Non-Small Cell Lung Cancer)PGI26.61% mdpi.comsemanticscholar.org
Compound 4iOVCAR-5 (Ovarian Cancer)PGI23.12% mdpi.comsemanticscholar.org
Compound 4eSNB-75 (CNS Cancer)PGI41.25% mdpi.comsemanticscholar.org
Compound 2f4T1 (Breast Cancer)IC500.23 µM nih.gov
Compound 2fHepG2 (Liver Cancer)IC500.80 µM nih.gov
Compound 2fMCF-7 (Breast Cancer)IC500.34 µM nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response that is implicated in numerous diseases. The indazole nucleus is found in compounds with known anti-inflammatory activity. mdpi.comnih.gov Analogs of this compound have been explored for their potential to mitigate inflammatory processes, particularly through the inhibition of key enzymes. mdpi.comnih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory cascade as they are responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major strategy for treating inflammation. A study investigating a series of 2H-indazole derivatives found that several compounds displayed in vitro inhibitory activity against human COX-2. mdpi.comnih.gov

Docking calculations suggested that these compounds bind to the COX-2 active site in a manner similar to the selective COX-2 inhibitor, rofecoxib. mdpi.com This indicates that the indazole scaffold is a viable framework for developing new anti-inflammatory agents that target the COX pathway.

In Vitro COX-2 Inhibitory Activity of 2H-Indazole Derivatives
Compound% Inhibition at 20 µMReference
Compound 1831.1 mdpi.com
Compound 2132.4 mdpi.com
Compound 2336.1 mdpi.com
Compound 2633.7 mdpi.com

Modulation of Inflammatory Pathways

The anti-inflammatory effects of indazole analogs extend to the modulation of broader inflammatory pathways. For example, it has been noted that certain parasitic infections can induce host COX-2, leading to the production of prostaglandin (B15479496) E2 (PGE2), which may play a significant role in the pathogenesis of the infection. mdpi.com By inhibiting COX-2, indazole derivatives can interfere with this pathogenic mechanism, highlighting a dual therapeutic potential as both antimicrobial and anti-inflammatory agents. mdpi.comnih.gov This ability to modulate inflammatory responses linked to infectious diseases underscores the versatility of the indazole scaffold in medicinal chemistry.

Antimicrobial and Antifungal Efficacy

The indazole scaffold is a prominent feature in many compounds exhibiting antimicrobial and antifungal properties. Research into various indazole derivatives has demonstrated their potential to combat a range of microbial pathogens.

Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)

Numerous studies have highlighted the antibacterial potential of indazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel substituted indazoles were synthesized and evaluated for their antimicrobial activities, with some compounds showing notable efficacy. These studies often involve determining the minimum inhibitory concentration (MIC) to quantify the antibacterial effect.

Table 1: Antibacterial Activity of Selected Indazole Analogs

Compound/Analog Bacterial Strain Activity/Observation
6-bromo-1H-indazole derivatives Various bacterial strains Several derivatives exhibited moderate to good inhibition compared to standard drugs. researchgate.net
2-phenyl-2H-indazole derivatives Escherichia coli, Salmonella enterica Generally inactive against the tested bacterial strains, indicating selectivity towards other microbes. mdpi.com

Antifungal Activity (e.g., Candida albicans)

The emergence of drug-resistant fungal strains has spurred the search for new antifungal agents, and indazole derivatives have shown promise in this area. Several studies have reported the in vitro antifungal activity of these compounds against clinically relevant fungi like Candida albicans.

Research has shown that certain 2,3-diphenyl-2H-indazole derivatives exhibit inhibitory activity against both Candida albicans and Candida glabrata. mdpi.com The mechanism of action for some antifungal compounds involves the disruption of the fungal cell membrane, a critical component for fungal survival.

Table 2: Antifungal Activity of Selected Indazole Analogs

Compound/Analog Fungal Strain Activity/Observation
2,3-diphenyl-2H-indazole derivatives (e.g., compound 18 and 23) Candida albicans, Candida glabrata Demonstrated in vitro growth inhibition. mdpi.com
6-bromo-1H-indazole derivatives Various fungal strains Several derivatives expressed moderate to good inhibition in comparison with standard drugs. researchgate.net

Antiprotozoal Activities

Indazole derivatives have emerged as a significant class of compounds with potent antiprotozoal activity. nih.gov Extensive research has been conducted on their efficacy against various protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

A series of 2-phenyl-2H-indazole derivatives were synthesized and showed potent activity against these protozoa, in many cases exceeding the potency of the standard drug metronidazole. mdpi.commdpi.com The biological evaluations revealed that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance the antiprotozoal activity. nih.govmdpi.com

Table 3: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Analogs

Protozoan Parasite Activity/Observation
Giardia intestinalis Compound 18 was found to be 12.8 times more active than metronidazole. mdpi.com
Entamoeba histolytica Most of the tested 2-phenyl-2H-indazole derivatives were more potent than metronidazole. mdpi.com
Trichomonas vaginalis 2-phenyl-2H-indazole derivatives displayed potent activity. mdpi.com

Other Noteworthy Pharmacological Activities of Indazole Derivatives

Beyond their antimicrobial properties, indazole derivatives have been investigated for a variety of other pharmacological effects, indicating their versatility as a scaffold in drug discovery.

Neuroprotective Effects

The potential of indazole derivatives to protect neurons from damage has been a subject of interest in the context of neurodegenerative diseases. While specific data on this compound is lacking, related compounds have shown promise in this area.

Cardiovascular Activity

The cardiovascular system is another area where indazole derivatives have shown potential therapeutic applications. Research has explored their effects on various aspects of cardiovascular function.

Anti-HIV Activity

The indazole scaffold is recognized for its potential in developing antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net While direct studies on the anti-HIV activity of this compound itself are not extensively documented in current literature, research on related heterocyclic structures provides insight into the potential of this chemical class.

The development of effective antiretroviral therapies is a continuous effort, and the exploration of novel chemical scaffolds is crucial. nih.gov Heterocyclic compounds, such as indazoles and the structurally similar benzimidazoles, have been a focal point of this research. For instance, studies on substituted benzimidazoles have shown that specific substitutions on the ring system can profoundly affect their anti-HIV-1 reverse transcriptase (RT) activity. nih.gov

In one such study, a 5-bromo-substituted benzimidazole (B57391) derivative, specifically 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-5-bromobenzimidazole, was synthesized and evaluated. nih.gov While this compound is not a direct analog of this compound, the presence of the bromo-substituent on a similar bicyclic core highlights a strategy in the design of potential HIV-1 RT inhibitors. Further research into novel benzimidazole compounds has identified derivatives with significant HIV-1 RT inhibitory activity. researchgate.net These findings underscore the importance of the heterocyclic core and its substituents in achieving desired biological activity and suggest that indazole analogs could be promising candidates for further investigation in the development of new anti-HIV agents.

Antiarrhythmic and Anti-emetic Properties

Indazole derivatives have been investigated for a broad spectrum of pharmacological effects, including antiarrhythmic and anti-emetic activities. nih.gov

Antiarrhythmic Properties

While the indazole nucleus has been identified as a structure of interest for potential antiarrhythmic effects, specific research detailing the antiarrhythmic properties of this compound or its close analogs is limited in the available scientific literature. nih.gov The general reference to this activity suggests a potential avenue for future research but lacks specific data on compound efficacy and mechanism of action.

Anti-emetic Properties

In contrast, the anti-emetic properties of indazole analogs are well-established, primarily through their action as potent serotonin (B10506) 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a key player in the vomiting reflex, especially in the context of chemotherapy-induced nausea and emesis. mdpi.com

A significant breakthrough in this area was the development of indazole-3-carboxylic acid derivatives. nih.gov Structure-activity relationship studies led to the identification of highly potent and selective 5-HT3 receptor antagonists. One of the most notable compounds from this series is Granisetron (BRL 43694), which has been demonstrated to be a very effective anti-emetic agent. nih.govmdpi.com

The research in this area has shown that modifications to the indazole core and its side chains can significantly influence the compound's affinity and selectivity for the 5-HT3 receptor. These indazole derivatives have proven to be effective in controlling nausea and vomiting. nih.gov

Table 1: 5-HT3 Receptor Antagonist Activity of Selected Indazole Analogs

This table is interactive. You can sort and filter the data.

Compound 5-HT3 Receptor Antagonist Potency (pA2) Notes Reference
Granisetron (BRL 43694) High Effective anti-emetic agent used in chemotherapy. nih.gov, mdpi.com
Indazole-3-carboxamides Potent Showed high affinity for the 5-HT3 receptor. nih.gov
1-isopropylindazole-3-carboxamides Potent Replacement of tropane (B1204802) ring with piperidine (B6355638) or acyclic aminoalkylene led to potent antagonists. capes.gov.br

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Indazole Biological Activity

The strategic placement of substituents on the indazole scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties.

The presence of a halogen atom, particularly bromine, at the C5 position of the indazole ring is a well-established strategy for enhancing biological activity. The bromine atom, owing to its size and electronegativity, can significantly influence the electronic distribution within the indazole ring system. This alteration in electronics can, in turn, affect the compound's ability to form crucial interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the binding pockets of target proteins.

In the context of kinase inhibition, a prominent area of investigation for indazole derivatives, C5-halogenation has been shown to be advantageous. For instance, studies on a series of 1,3-disubstituted indazoles as potential HIF-1 inhibitors revealed that halogen substitution at this position was more potent than alkyl substitution. Specifically, a bromo-substituted analog demonstrated superior inhibitory activity compared to its methyl-substituted counterpart, highlighting the positive contribution of the bromine atom to potency. researchgate.net The bromine atom can occupy a specific hydrophobic pocket within the target enzyme, leading to enhanced binding affinity and, consequently, increased inhibitory potency.

The methylation pattern of the indazole core is a key determinant of its biological activity and isomeric stability. The 2H-indazole tautomer, as seen in 5-Bromo-2,3-dimethyl-2H-indazole, is generally less thermodynamically stable than the 1H-indazole tautomer. However, N2-alkylation can be favored under certain kinetic conditions and can lead to distinct pharmacological profiles. researchgate.net

The N2-methyl group plays a crucial role in orienting the molecule within a binding site and can engage in van der Waals interactions with hydrophobic residues. Quantum mechanical analyses have shown that N2-alkylation can be highly selective, and this selectivity is influenced by the electronic nature of the indazole ring and the reaction conditions. wuxibiology.com The presence of the N2-methyl group is a defining feature of several biologically active indazoles, including some approved drugs, underscoring its importance in achieving desired pharmacological effects. researchgate.netnih.gov

The C3-methyl group also contributes to the molecule's steric and electronic properties. It can influence the conformation of adjacent substituents and participate in hydrophobic interactions within a target's binding pocket. For indazoles with simple alkyl groups at the C3 position, steric hindrance can play a significant role in determining the regioselectivity of N-alkylation. wuxibiology.com The combination of both N2 and C3 methylation in this compound creates a specific three-dimensional shape and electronic distribution that dictates its interaction with biological macromolecules.

While the focus is on this compound, understanding the impact of other substitutions on the benzene (B151609) portion of the indazole ring provides a broader context for its SAR. Research has shown that the nature of substituents on the benzene ring can dramatically alter biological activity.

For example, in the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors, substitutions on the phenyl ring of indazole derivatives were found to be critical for potency. The introduction of methoxy, ethoxy, and isopropoxy groups led to increased activity. nih.gov Furthermore, the addition of a fluorine atom to the phenyl ring resulted in a remarkable improvement in inhibitory potency, demonstrating the significant impact of even subtle electronic modifications. nih.gov

Conformational Analysis and Molecular Recognition

Molecular recognition is the process by which this compound interacts with its biological target. This involves a variety of non-covalent interactions, including:

Hydrogen Bonds: While the 2H-indazole nitrogen is methylated, other parts of the molecule or its analogs could potentially participate in hydrogen bonding.

Halogen Bonds: The bromine atom at C5 is a potential halogen bond donor, an interaction that is increasingly recognized as important in drug-receptor binding.

Hydrophobic Interactions: The methyl groups and the benzene ring provide hydrophobic surfaces that can interact favorably with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Understanding these interactions through techniques like X-ray crystallography of ligand-protein complexes and molecular docking studies is essential for rational drug design.

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by the SAR data and an understanding of its molecular recognition patterns. The goal is to optimize the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Key design principles include:

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems while maintaining the key pharmacophoric elements.

Bioisosteric Replacement: Substituting the bromine atom or methyl groups with other functional groups that have similar steric and electronic properties to probe their importance and potentially improve activity or reduce off-target effects.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design analogs that fit optimally into the binding site and form favorable interactions.

Molecular hybridization is a powerful strategy in drug design that involves combining structural motifs from different bioactive molecules to create a new hybrid compound with potentially enhanced or novel activities. In the context of indazole-based compounds, this approach has been successfully employed.

For instance, novel indazolo-piperazines and indazolo-morpholines have been synthesized by merging the indazole scaffold with these saturated heterocycles. nih.gov This "heterocyclic merging" aims to expand chemical diversity and explore novel biological activities that may be distinct from the individual components. nih.gov

Another example is the creation of hybrid molecules by combining the indazole core with other pharmacologically relevant heterocycles like oxadiazole or triazole. This strategy aims to leverage the known biological activities of each component to develop new therapeutic agents with improved efficacy. The linkage of these heterocyclic moieties can be achieved through various synthetic methodologies, allowing for the generation of diverse libraries of compounds for biological screening.

Bioisosteric Replacements

The core structure of this compound presents several opportunities for bioisosteric modification. Key areas for such replacements include the bromine atom at the 5-position, the methyl groups at the 2- and 3-positions, and the benzene ring of the indazole core itself. Research in this area, while not extensive on this specific molecule, draws from broader studies on indazole derivatives to inform potential modifications.

Similarly, the methyl groups at the N2 and C3 positions are crucial for the molecule's three-dimensional shape and lipophilicity. Replacing these methyl groups with other small alkyl groups (e.g., ethyl) or with bioisosteres that mimic their size and electronic character can provide insights into the steric requirements of the binding pocket. For instance, the replacement of a methyl group with a cyclopropyl (B3062369) group can introduce a degree of conformational restriction that may be favorable for activity.

Broader bioisosteric strategies have also been explored in related indazole scaffolds. For example, the entire indazole ring has been successfully used as a bioisostere for other bicyclic aromatic systems, such as indole (B1671886) or benzimidazole (B57391), in various drug discovery programs. This highlights the versatility of the indazole core in mimicking the structural and electronic features of other key pharmacophores.

While specific research detailing the bioisosteric replacement for this compound is limited in publicly available literature, the following table illustrates hypothetical bioisosteric replacements based on common strategies in medicinal chemistry and findings from related indazole analogs. The presented data is illustrative of the types of modifications and the potential impact on biological activity that would be investigated in a typical drug discovery campaign.

Compound R1 (5-position) R2 (2-position) R3 (3-position) Hypothetical Biological Activity
This compoundBrCH₃CH₃Baseline
Analog 1ClCH₃CH₃Potentially similar or slightly reduced activity
Analog 2FCH₃CH₃May alter selectivity and metabolic stability
Analog 3CNCH₃CH₃May enhance polar interactions
Analog 4CF₃CH₃CH₃Increased lipophilicity, potential for enhanced binding
Analog 5BrC₂H₅CH₃Probes steric tolerance at the N2 position
Analog 6BrCH₃C₂H₅Probes steric tolerance at the C3 position

Table 1: Hypothetical Bioisosteric Replacements for this compound and Their Potential Impact on Biological Activity

Further empirical research is necessary to synthesize these and other analogs and to evaluate their biological activities. Such studies would provide concrete data to build a comprehensive SAR profile for this class of compounds and guide the design of new molecules with improved therapeutic potential.

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

While specific, detailed molecular docking studies for 5-Bromo-2,3-dimethyl-2H-indazole are not extensively published, the broader class of indazole derivatives has been the subject of numerous docking investigations against various biological targets. These studies are essential for understanding the compound's potential therapeutic effects. The unique structure of this compound, with its bromine atom and two methyl groups, influences its binding affinity and selectivity for different protein targets.

Common biological targets for indazole derivatives in docking studies include:

Kinases: Enzymes like VEGFR-2, crucial in cancer pathways, are often targeted. Docking helps to understand how the indazole core fits into the ATP-binding pocket.

Glycogen Synthase Kinase-3 beta (GSK-3β): Implicated in various diseases, including neurodegenerative disorders and diabetes.

Other Enzymes and Receptors: Depending on the therapeutic area, indazoles are docked against various other proteins to explore potential activities such as anti-inflammatory or antimicrobial effects.

The interactions typically observed involve hydrogen bonds with the indazole nitrogen atoms and hydrophobic or halogen-bond interactions involving the bromo-substituted benzene (B151609) ring.

The primary goal of molecular docking is to predict the binding affinity (often expressed as a docking score or binding energy) and the specific mode of interaction. A lower binding energy generally indicates a more stable and favorable interaction. For a molecule like this compound, docking simulations would predict how the bromine at the 5-position and the methyl groups at the 2- and 3-positions orient themselves within a protein's active site.

Table 1: Illustrative Data from Molecular Docking of Indazole Derivatives with a Kinase Target (Note: This table is illustrative of typical data obtained for indazole derivatives, as specific published data for this compound is limited.)

Interacting Residue Interaction Type Distance (Å)
GLU 885 Hydrogen Bond 2.1
CYS 919 Halogen Bond (with Br) 3.0
VAL 848 Hydrophobic (Alkyl) 3.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed for series of related compounds, such as substituted indazoles, to predict the activity of new, unsynthesized analogs.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure, such as steric and electrostatic fields.

For a series including this compound, a QSAR model would correlate descriptors with a measured biological activity (e.g., IC50 value against a specific enzyme). The goal is to create a predictive model that can guide the synthesis of new derivatives with enhanced activity.

Through QSAR analysis, key structural features and physicochemical properties (descriptors) that are critical for biological activity can be identified. For this compound, important descriptors would likely include:

Electronic Properties: The electron-withdrawing effect of the bromine atom can be a key descriptor.

Steric/Shape Descriptors: The size and shape conferred by the methyl groups and the bromine atom.

Identifying these key descriptors allows chemists to understand, for instance, whether increasing or decreasing hydrophobicity at a certain position would lead to better biological activity.

Table 2: Examples of Descriptors in QSAR Models for Indazole Derivatives

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Hammett constant (σ) Governs electronic effects of substituents
Steric Molar Refractivity (MR) Relates to the volume and polarizability of the molecule
Hydrophobic LogP Influences membrane permeability and binding

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is used to predict a wide range of molecular properties with high accuracy.

For this compound, DFT calculations can provide deep insights into its intrinsic properties. These calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles.

Electronic Properties: The distribution of electrons in the molecule, visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the area around the nitrogen atoms would likely be electron-rich.

Vibrational Frequencies: Predicted IR spectra that can be compared with experimental data to confirm the structure.

These theoretical calculations provide a fundamental understanding of the molecule's reactivity and physical properties, which complements experimental findings and informs the design of new materials and drugs.

Elucidation of Reaction Mechanisms and Regioselectivity

The indazole core possesses two nitrogen atoms (N1 and N2) that can be substituted, often leading to a mixture of products in chemical reactions. Computational chemistry is pivotal in understanding and predicting the regioselectivity of these reactions.

Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways for similar indazole scaffolds. beilstein-journals.orgnih.gov For instance, in the N-alkylation of indazoles, which is a common synthetic transformation, DFT can help rationalize why a particular nitrogen atom is preferentially alkylated over the other. beilstein-journals.org Studies on related bromo-indazole carboxylates have shown that the choice of reagents and reaction conditions can dictate whether the N1 or N2 product is formed. beilstein-journals.org DFT calculations suggest that mechanisms involving chelation or specific non-covalent interactions can drive the formation of one regioisomer over the other. beilstein-journals.orgnih.gov

Typically, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net However, synthetic reactions can yield mixtures of both N1- and N2-alkylated products. nih.gov Computational models help to explain these outcomes by calculating the partial charges and Fukui indices on the nitrogen atoms, which indicate their susceptibility to electrophilic attack. beilstein-journals.org By analyzing the transition states and energy barriers of the different reaction pathways, researchers can predict the most likely product, guiding the development of highly regioselective synthetic methods. beilstein-journals.orgresearchgate.netresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Gaps, Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key parameters derived from computational analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO, often called frontier molecular orbitals, are central to chemical reactivity. dergipark.org.tr The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reaction. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule. avogadro.ccnih.govresearchgate.net It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, areas with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are targets for nucleophilic attack. avogadro.cc For a molecule like this compound, the MEP map would reveal the electrostatic landscape, highlighting the reactive sites on the indazole ring and its substituents.

Table 1: Key Electronic Properties and Their Significance

Parameter Definition Significance in Chemical Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates a greater ability to donate electrons (better nucleophile). dergipark.org.tr
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability to accept electrons (better electrophile). dergipark.org.tr
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. avogadro.cc |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static computational models cannot. These simulations are particularly valuable for understanding how a molecule like this compound behaves in a biological system, for example, when interacting with a protein.

Assessment of Ligand Stability and Conformational Dynamics

When considering a molecule for a role as a ligand, such as a drug candidate, its stability and conformational flexibility are of paramount importance. MD simulations can assess how the ligand behaves in a simulated environment, such as in solvent or within a protein's binding site. nih.gov

A key metric used to evaluate stability is the Root-Mean-Square Deviation (RMSD). nih.gov By tracking the RMSD of the ligand's atoms over the course of the simulation, researchers can determine if it maintains a stable conformation or undergoes significant structural changes. nih.gov A low and stable RMSD value (e.g., under 3 Å) typically indicates that the ligand remains in its initial binding pose, suggesting a stable interaction. nih.gov Other properties, such as the ligand's internal energy, radius of gyration (a measure of its compactness), and polar surface area, can also be monitored throughout the simulation to understand its dynamic behavior and stability. nih.gov

| Solvent Accessible Surface Area (SASA) | The surface area of the ligand that is accessible to the solvent. | Changes can indicate how the ligand presents itself to its environment. |

Investigation of Protein-Ligand Complex Dynamics

Beyond assessing the ligand alone, MD simulations are crucial for studying the dynamics of the entire protein-ligand complex. researchgate.net These simulations can validate docking poses, reveal the key interactions that stabilize the complex, and provide insights into the binding mechanism. nih.govacs.org

By running simulations of the protein-ligand complex for nanoseconds or even microseconds, scientists can observe the physical movements and evolution of their interactions. nih.gov This allows for the identification of critical hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. biotech-asia.org The stability of these interactions over time is a strong indicator of a potent and effective ligand. researchgate.net

Furthermore, MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be essential for its biological function or inhibition. biorxiv.org The calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide a quantitative estimate of the binding affinity, helping to rank different ligands and guide the design of more potent derivatives. nih.gov

| Observe Conformational Changes | Analyze protein structural changes upon ligand binding. | Reveals allosteric effects and the dynamic nature of the binding process. biorxiv.orgacs.org |

Future Directions and Translational Perspectives

Development of More Potent and Selective Analogs of 5-Bromo-2,3-dimethyl-2H-indazole

The development of analogs with improved potency and selectivity is a primary goal in medicinal chemistry. For indazole derivatives, including those related to this compound, this involves strategic structural modifications to enhance interactions with biological targets while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: The substitution pattern on the indazole ring is critical for biological activity. Research on related indazole analogs has demonstrated that modifications at various positions can dramatically influence potency and selectivity. For instance, in a series of indazole-based serotonin (B10506) receptor agonists, substitutions at the 5-position were found to be well-tolerated. acs.org A 5-bromo analog, in particular, demonstrated high agonist potency across multiple serotonin 5-HT2 subtypes. acs.orgsemanticscholar.org This highlights the significance of the bromo-substitution at this position. The spatial arrangement of the methyl groups is also crucial; for example, the 2-methylindazole isomer of a related compound was found to be inactive at the 5-HT2A receptor, underscoring the importance of the specific N-methylation pattern seen in this compound. acs.org

Bioisosteric Replacement: Indazoles are often considered effective bioisosteres for indoles, frequently offering superior metabolic stability, plasma clearance, and oral bioavailability. acs.orgnih.gov Future development could involve replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with isosteric groups like cyano or trifluoromethyl to fine-tune the electronic properties and binding interactions of the molecule. Similarly, the methyl groups could be altered to explore the impact of sterics and electronics on target engagement. These modifications aim to optimize the compound's pharmacokinetic and pharmacodynamic profile.

Exploration of Novel Therapeutic Applications beyond Current Findings

While much of the focus for indazole derivatives has been on oncology and neuroscience, the scaffold's versatility suggests potential in other therapeutic areas. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Roles: Indazole derivatives have been investigated for their anti-inflammatory properties. nih.gov For example, a class of indazole ether-based compounds were developed as selective glucocorticoid receptor modulators (SGRMs) for treating airway inflammation. nih.gov Future research could explore whether this compound or its analogs can modulate key inflammatory pathways, such as those involving cytokines like IL-6, which have been implicated in the mechanism of other indazole compounds. researchgate.net

Antimicrobial Agents: The indazole core has been a building block for compounds with antimicrobial activity. mdpi.com Exploring the potential of this compound against various bacterial and fungal strains could open new avenues for infectious disease treatment, an area of significant unmet medical need.

Cardiovascular and Metabolic Diseases: Given the broad kinase inhibitory profile of many indazoles, exploring the effects of this compound on targets relevant to cardiovascular or metabolic diseases could be a fruitful area of investigation. However, careful screening is necessary, as activity at certain receptors, like the 5-HT2B receptor, has been linked to cardiotoxicity, a concern noted for some potent indazole-based serotonin agonists. semanticscholar.org

Advanced Synthetic Methodologies for Scalable Production

The ability to produce a compound on a large scale is crucial for its translation into a clinical candidate. Research into efficient and scalable synthetic routes for this compound is therefore essential.

Regioselective Synthesis: The synthesis of 2H-indazoles can be challenging due to the potential for forming the more thermodynamically stable 1H-indazole tautomer. nih.gov Advanced methods focus on achieving high regioselectivity. A plausible scalable route for this compound could involve two key steps:

N-Methylation: Starting with a 5-bromo-3-methyl-1H-indazole precursor, N-methylation can be performed. Using reagents like methyl iodide and a base such as sodium hydride in a solvent like dimethylformamide (DMF) often yields a mixture of N1 and N2 methylated products, which would then require purification.

Regioselective Bromination: An alternative and potentially more controlled route involves the electrophilic bromination of 2,3-dimethyl-2H-indazole. Using N-Bromosuccinimide (NBS) in a solvent like hexafluoroisopropanol (HFIP) can enhance regioselectivity for the C5 position, with reported yields for analogous reactions being in the range of 75-80%.

Modern synthetic chemistry has also seen the development of copper- or cobalt-catalyzed cyclization reactions to form the indazole core, which can offer high yields and tolerate a wide range of functional groups, potentially enabling more efficient large-scale production. nih.govresearchgate.net

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) methods with experimental validation is a powerful strategy to accelerate the drug discovery process, reducing costs and time. frontiersin.org

Molecular Modeling and Docking: For indazole derivatives, molecular docking has been instrumental in understanding how these molecules interact with their biological targets. For instance, docking studies have elucidated the binding modes of indazole-based inhibitors within the ATP-binding pocket of various kinases. nih.govmdpi.com In the context of serotonin receptors, in silico docking of a potent 5-bromo-indazole analog suggested that its high potency may result from a specific halogen-bonding interaction with a phenylalanine residue in the receptor's binding pocket. semanticscholar.orgnih.gov Similar studies on this compound could predict its binding affinity to various targets and guide the rational design of more potent analogs.

Pharmacophore Modeling and QSAR: Ligand-based methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also valuable. frontiersin.org By analyzing a series of known active and inactive indazole compounds, a computational model can be built to identify the key structural features required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits or to prioritize the synthesis of novel analogs of this compound with a higher probability of success. Fragment-based drug design is another in silico approach that has been successfully used to develop selective indazole-based kinase inhibitors. nih.gov

Potential for Combination Therapies Involving Indazole Derivatives

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy and overcome drug resistance. Indazole derivatives, many of which are kinase inhibitors, are prime candidates for combination therapies. researchgate.net

Oncology: Several indazole-based kinase inhibitors, such as Pazopanib and Axitinib, are already used in cancer treatment. nih.govresearchgate.net Research has shown that combining a novel indazole sulfonamide derivative with the targeted therapy trastuzumab resulted in enhanced apoptosis (programmed cell death) in gastric cancer cells. researchgate.net This synergistic effect was linked to the induction of oxidative stress and modulation of key signaling proteins. researchgate.net Given that this compound shares the core indazole scaffold, it and its optimized analogs could be investigated in combination with existing chemotherapies or targeted agents to treat various cancers.

Other Diseases: The potential for combination therapies extends beyond cancer. In neurodegenerative diseases, a multi-target approach is often necessary. An indazole-based compound with specific neuroprotective or anti-inflammatory properties could potentially be combined with existing symptomatic treatments to slow disease progression. Similarly, in infectious diseases, combination therapy is the standard for preventing resistance, a strategy where novel indazole-based antimicrobials could play a future role.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2,3-dimethyl-2H-indazole, and what purification methods are recommended?

  • Methodology : Synthesis typically involves coupling reactions using catalysts like CuI in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane). Residual solvents like DMF are removed under vacuum at 90°C. Yield optimization may require adjusting reaction time (e.g., 12 hours) and catalyst loading .
  • Confirmation : Purity is verified by TLC (Rf ~0.3 in similar systems) and structural validation via 1H^1H/13C^{13}C NMR and HRMS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and verify methyl and bromine groups.
  • Mass Spectrometry : HRMS (e.g., FAB-HRMS) confirms molecular weight and isotopic patterns for bromine.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. This is critical for distinguishing between tautomeric forms (e.g., 1H- vs. 2H-indazole) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Variables to Test :

  • Catalyst Systems : Compare CuI with alternative catalysts (e.g., Pd-based) for regioselectivity.
  • Solvent Ratios : Adjust PEG-400/DMF ratios to balance solubility and reaction kinetics.
  • Temperature : Explore thermal vs. microwave-assisted synthesis for faster reaction times.
    • Analytical Validation : Monitor intermediates via LC-MS to identify bottlenecks (e.g., unreacted starting materials) .

Q. What methodologies are used to assess the bioactivity of this compound in cell proliferation studies?

  • Experimental Design :

  • BrdU Incorporation : Treat cells with this compound and co-administer 5-bromo-2′-deoxyuridine (BrdU) at optimized doses (e.g., 200 mg/kg in vivo). Use immunohistochemistry or flow cytometry to quantify BrdU-labeled cells .
  • Cell Cycle Synchronization : Pre-treat cells with inhibitors (e.g., nocodazole) to arrest growth at specific phases, ensuring uniform proliferation measurements .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) in this compound structures be resolved?

  • Refinement Strategies :

  • SHELXL : Use twin refinement for overlapping diffraction patterns. The "TWIN" command in SHELXL can model twinned crystals by defining twin laws (e.g., twofold rotation axes) .
  • High-Resolution Data : Collect data at synchrotron facilities (≤1.0 Å) to resolve disorder in methyl or bromine groups.

Q. How do researchers evaluate the antioxidant or enzyme-inhibitory potential of this compound derivatives?

  • Assay Design :

  • DPPH Radical Scavenging : Incubate derivatives with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and measure absorbance at 517 nm to quantify antioxidant activity.
  • α-Glucosidase Inhibition : Use enzymatic assays with p-nitrophenyl-α-D-glucopyranoside as a substrate; calculate IC50_{50} values to compare potency .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies involving this compound?

  • Critical Variables :

  • Cell Line Variability : Test multiple cell lines (e.g., TPH-1 vs. primary fibroblasts) to assess context-dependent effects .
  • Dose Optimization : Validate in vivo doses (e.g., 50–350 mg BrdU/animal) to ensure consistent labeling efficiency .
  • Synthetic Purity : Use HPLC to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.